molecular formula C20H22N4O3 B4901675 3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1-(2-ETHOXYPHENYL)UREA

3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1-(2-ETHOXYPHENYL)UREA

Cat. No.: B4901675
M. Wt: 366.4 g/mol
InChI Key: IBUGJCHRGXSNMV-UHFFFAOYSA-N
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Description

3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1-(2-ETHOXYPHENYL)UREA is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-4-27-17-13-9-8-12-16(17)21-20(26)22-18-14(2)23(3)24(19(18)25)15-10-6-5-7-11-15/h5-13H,4H2,1-3H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUGJCHRGXSNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1-(2-ETHOXYPHENYL)UREA typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Substitution Reactions: The pyrazole ring can be further functionalized by introducing the phenyl and ethoxyphenyl groups through nucleophilic substitution reactions.

    Urea Formation: The final step involves the reaction of the substituted pyrazole with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethoxyphenyl groups.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrazole ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazole ring and the phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It may be used in the synthesis of advanced materials with specific properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Antimicrobial Activity: It may exhibit antimicrobial properties against various pathogens.

Medicine

    Drug Development: The compound can be a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer activities.

Industry

    Agriculture: It may be used in the development of agrochemicals such as herbicides or pesticides.

    Polymer Science: The compound can be used in the synthesis of polymers with specific functionalities.

Mechanism of Action

The mechanism of action of 3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1-(2-ETHOXYPHENYL)UREA involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signaling cascades, leading to changes in gene expression or cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1-(2-METHOXYPHENYL)UREA
  • 3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1-(2-HYDROXYPHENYL)UREA

Uniqueness

The unique structural features of 3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1-(2-ETHOXYPHENYL)UREA, such as the ethoxyphenyl group, may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1-(2-ETHOXYPHENYL)UREA
Reactant of Route 2
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3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1-(2-ETHOXYPHENYL)UREA

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